![molecular formula C18H19N3OS B2417383 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone CAS No. 2034421-92-4](/img/structure/B2417383.png)
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is a fusion of benzene and imidazole . The benzimidazole group is known for its broad range of chemical and biological properties, making it an important component in the development of new drugs .
Molecular Structure Analysis
The benzimidazole group consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Benzimidazole compounds are generally white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
- Researchers have investigated the compound’s potential as an anticancer agent. Its structural features make it an interesting candidate for inhibiting cancer cell growth. Further studies are needed to explore its mechanism of action and efficacy against specific cancer types .
- The compound’s imidazole moiety suggests possible antibacterial activity. Imidazole derivatives have been explored for their ability to combat bacterial infections by targeting quorum sensing systems, which regulate virulence traits and antibiotic resistance mechanisms .
- Imidazole-containing compounds often exhibit anti-inflammatory properties. Researchers may explore whether this compound can modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases .
- The presence of imidazole rings in natural products suggests antioxidant potential. Investigating the compound’s ability to scavenge free radicals could contribute to understanding its therapeutic relevance .
- Some imidazole derivatives have shown promise in managing diabetes. Researchers could explore whether this compound affects glucose metabolism or insulin signaling pathways .
- Imidazole derivatives serve as essential synthons for drug development. Their versatile chemistry allows for modifications to fine-tune properties such as solubility, bioavailability, and target specificity .
- Researchers may continue to explore novel synthetic routes to optimize the compound’s pharmacological properties .
Anticancer Activity
Antibacterial and Antimicrobial Properties
Anti-Inflammatory Potential
Antioxidant Effects
Antidiabetic Applications
Drug Development and Synthesis
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, contributing to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can inhibit enzyme activity, while others can bind to receptors and modulate their function .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, they can affect pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Future Directions
properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(3-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-8-10-23-17(12)18(22)20-9-7-14(11-20)21-13(2)19-15-5-3-4-6-16(15)21/h3-6,8,10,14H,7,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYYHNWNPALHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.